Cas no 68792-18-7 (2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)-)
2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)-
- 68792-18-7
- ethyl (E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate
- NSC-637312
- SCHEMBL5193185
- ethyl (2E)-2-cyano-3-(2-nitrophenyl)-2-propenoate
- ethyl(2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate
- NSC637312
- ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate
- ethyl 2-nitrophenylmethylene-cyanoacetate
- 5J-401S
- AKOS000957665
- Ethyl 2-cyano-3-(2-(hydroxy(oxido)amino)phenyl)acrylate
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- Inchi: 1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-5-3-4-6-11(9)14(16)17/h3-7H,2H2,1H3/b10-7+
- InChI Key: CZPQZBRWWGSHSL-JXMROGBWSA-N
- SMILES: O(C(/C(/C#N)=C/C1C=CC=CC=1[N+](=O)[O-])=O)CC
Computed Properties
- Exact Mass: 246.0641
- Monoisotopic Mass: 246.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 95.9Ų
Experimental Properties
- PSA: 93.23
2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC64184-1mg |
2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)- |
68792-18-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AC64184-5mg |
2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)- |
68792-18-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AC64184-10mg |
2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)- |
68792-18-7 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AC64184-500mg |
2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)- |
68792-18-7 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AC64184-1g |
2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)- |
68792-18-7 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| abcr | AB580896-500mg |
Ethyl (E)-2-cyano-3-(2-nitrophenyl)-2-propenoate; . |
68792-18-7 | 500mg |
€678.60 | 2025-04-17 | ||
| abcr | AB580896-1g |
Ethyl (E)-2-cyano-3-(2-nitrophenyl)-2-propenoate; . |
68792-18-7 | 1g |
€1312.80 | 2025-04-17 | ||
| Ambeed | A919662-1g |
Ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate |
68792-18-7 | 90% | 1g |
$611.0 | 2025-04-17 |
2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)- Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester, (E)-
Ethyl (E)-3-(2-Nitrophenyl)-2-cyanoacrylate: A Comprehensive Overview
Ethyl (E)-3-(2-Nitrophenyl)-2-cyanoacrylate, also known by its CAS number 68792-18-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a cyano group and a nitrophenyl substituent attached to an acrylic acid backbone. The (E) configuration denotes the specific stereochemistry of the molecule, where the substituents are on opposite sides of the double bond. This structural feature plays a crucial role in determining the compound's physical and chemical properties.
The synthesis of ethyl (E)-3-(2-nitrophenyl)-2-cyanoacrylate typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed catalytic asymmetric synthesis to achieve high enantiomeric excess in the formation of the (E) isomer. Such approaches not only enhance the purity of the product but also reduce environmental impact by minimizing waste generation.
One of the most notable applications of ethyl (E)-3-(2-nitrophenyl)-cyanoacrylate is in polymer science. The compound serves as a monomer for synthesizing advanced polymers with tailored properties. These polymers exhibit excellent mechanical strength and thermal stability, making them suitable for use in high-performance materials such as composites and coatings. Additionally, the presence of the nitrophenyl group imparts UV resistance to the polymers, further expanding their applicability in outdoor applications.
Recent studies have also explored the use of ethyl (E)-3-(nitrophenyl)-cyanoacrylate in bio-related fields. For example, researchers have investigated its potential as a drug delivery vehicle due to its biocompatible nature and controlled release properties. The compound's ability to form hydrogels with adjustable swelling behavior makes it an attractive candidate for biomedical applications such as tissue engineering and drug encapsulation.
The physical properties of ethyl (E)-3-(nitrophenyl)-cyanoacrylate are heavily influenced by its molecular structure. The conjugated system formed by the cyano and nitro groups contributes to its high refractive index and strong absorption in the UV region. These characteristics make it a promising material for optoelectronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
In terms of environmental considerations, ethyl (E)-3-(nitrophenyl)-cyanoacrylate has been evaluated for its biodegradability and eco-friendly synthesis pathways. Green chemistry approaches, such as using renewable feedstocks and catalytic systems, have been employed to minimize the environmental footprint of its production processes.
Looking ahead, ongoing research is focused on optimizing the synthesis routes for ethyl (E)-3-(nitrophenyl)-cyanoacrylate while exploring new applications across various industries. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to novel materials with enhanced functionality.
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